molecular formula C10H12BrFO2 B15242914 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol

2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol

Cat. No.: B15242914
M. Wt: 263.10 g/mol
InChI Key: YBQBMKQKGCLJPE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.10 g/mol . This compound is part of the class of organic compounds known as bromides and fluorinated building blocks. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Step 1: Sodium hydride is used in tetrahydrofuran (THF) at 0°C for 1 hour.

    Step 2: The reaction mixture is then stirred at 20°C for 3 hours.

    Step 3: Sodium tetrahydroborate is added in methanol and THF, and the reaction is carried out at 0-20°C for 4 hours.

Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, sodium tetrahydroborate, and various solvents like THF and methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

2-[(2-bromo-5-fluorophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C10H12BrFO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2

InChI Key

YBQBMKQKGCLJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(CO)CO)Br

Origin of Product

United States

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